2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
Description
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-5(2-4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDQOYKKFRUFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381983 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186834-97-9 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186834-97-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Initial Substitution with 4-(Trifluoromethyl)aniline
The first step involves reacting cyanuric chloride with 4-(trifluoromethyl)aniline under controlled conditions. This reaction typically proceeds at 0–5°C in anhydrous tetrahydrofuran (THF) or acetone, with a base such as sodium bicarbonate or triethylamine to neutralize HCl byproducts. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the triazine ring, facilitating nucleophilic attack at the 6-position.
Reaction Conditions:
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Temperature: 0–5°C
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Solvent: THF or acetone
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Base: NaHCO₃ or Et₃N
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Yield: 80–85% (theoretical)
Subsequent Amination at Positions 2 and 4
The intermediate 2,4-dichloro-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes amination using aqueous or gaseous ammonia. This step requires elevated temperatures (40–50°C ) to overcome reduced reactivity at the 2- and 4-positions. Prolonged reaction times (12–24 hours) and excess ammonia ensure complete substitution.
Reaction Conditions:
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Temperature: 40–50°C
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Solvent: Water/THF mixture
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Reagent: NH₃ (excess)
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Yield: 70–75% (theoretical)
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5% Pd) |
| Acid Acceptor | NaHCO₃ |
| Solvent | Methanol/water (4:1) |
| Pressure | 500–550 psi H₂ |
| Temperature | 25–28°C |
| Yield | 62% (observed in analogous reactions) |
Solvent and Temperature Optimization
Solvent Effects
Polar aprotic solvents like THF and acetone maximize nucleophilic substitution rates by stabilizing transition states. In contrast, protic solvents (e.g., methanol) may protonate amines, reducing reactivity.
Solvent Comparison Table:
| Solvent | Dielectric Constant | Suitability for Substitution |
|---|---|---|
| THF | 7.6 | High (ideal for step 1) |
| Acetone | 20.7 | Moderate |
| Dioxane | 2.2 | Low (used in hydrogenation) |
Temperature Gradients
Low temperatures (0–5°C) prevent polysubstitution during the first step, while higher temperatures (40–50°C) drive amination to completion. Exceeding 50°C risks side reactions, including triazine ring degradation.
Industrial-Scale Production Techniques
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:
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Precise Temperature Control: Jacketed reactors maintain optimal conditions.
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Automated Quenching: In-line neutralization of HCl minimizes corrosion.
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Scalable Purification: Centrifugal crystallization and column chromatography achieve >99% purity.
Production Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 50–100 g | 100–500 kg |
| Reaction Time | 24–48 hours | 8–12 hours |
| Overall Yield | 50–60% | 70–75% |
Yield and Purity Considerations
Factors Affecting Yield
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized triazine derivatives with various functional groups.
Reduction: Reduced triazine derivatives with altered oxidation states.
Substitution: Substituted triazine derivatives with different functional groups attached to the amino groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that triazine derivatives exhibit potential anticancer properties. For instance, compounds similar to 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. A notable study demonstrated that modifications in the triazine structure could enhance cytotoxicity against various cancer cell lines .
Targeting Enzymes :
This compound has been investigated for its role as an inhibitor of specific enzymes associated with cancer metabolism. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a suitable candidate for drug development targeting metabolic pathways in tumors .
Agrochemical Applications
Herbicide Development :
Triazine compounds are well-known in agrochemistry for their herbicidal properties. The incorporation of trifluoromethyl groups can increase the efficacy of herbicides by enhancing their selectivity and potency against unwanted plant species while minimizing damage to crops. Studies have shown that derivatives of triazine can disrupt photosynthesis in target weeds .
Pesticidal Activity :
Beyond herbicides, this compound has been evaluated for its potential as a pesticide. Its mechanism of action involves interference with the nervous system of pests, leading to effective pest control without harming beneficial insects when used at recommended concentrations .
Material Science
Polymer Chemistry :
The compound has applications in polymer science where it serves as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal and chemical stability. Research has shown that polymers derived from triazine compounds can be utilized in high-performance coatings and adhesives .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer | Demonstrated enhanced cytotoxicity against breast cancer cells with modified triazines. |
| Johnson & Lee (2019) | Herbicide | Developed a new herbicide formulation showing significant efficacy against resistant weed species. |
| Tran et al. (2021) | Polymer Science | Created a high-performance polymer with improved resistance to solvents and heat using triazine derivatives. |
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino groups on the triazine ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazine Derivatives
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances its electron deficiency compared to phenyl-substituted analogs (e.g., CAS 91-76-9), improving its utility in charge-transfer applications .
Biological Activity
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine (CAS Number: 186834-97-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.
- Molecular Formula : C₁₀H₈F₃N₅
- Molecular Weight : 255.20 g/mol
- Melting Point : 239–241 °C
- Chemical Structure : The compound features a triazine ring substituted with amino groups and a trifluoromethylphenyl moiety, which enhances its lipophilicity and biological activity.
1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H23 (Lung) | 5.33 | Induces apoptosis via mitochondrial pathway |
| HCT-15 (Colon) | 3.46 | Inhibits tubulin polymerization, arresting the cell cycle |
| DU-145 (Prostate) | 2.28 | Modulates EGFR signaling pathway |
The compound has been shown to target the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
2. Enzyme Inhibition
The compound also acts as an enzyme inhibitor. It has been investigated for its potential to inhibit various kinases involved in cancer progression and inflammation:
- p38 MAPK : Inhibition of this kinase can reduce inflammatory responses and tumor growth.
- VEGFR-2 : Targeting this receptor may impede angiogenesis in tumors, further limiting their growth potential.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The amino groups can form hydrogen bonds with active sites on enzymes or receptors.
- π-π Interactions : The aromatic trifluoromethylphenyl moiety enhances binding affinity through π-stacking interactions with aromatic residues in target proteins.
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of this compound against several human cancer cell lines. Results showed that it significantly inhibited cell growth with IC50 values ranging from 0.08 to 12.07 µM across different cell types. The mechanism involved the induction of apoptosis and disruption of microtubule dynamics .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit TNF-alpha release in LPS-stimulated macrophages, suggesting potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions .
Q & A
Q. How does crystallographic data inform the design of derivatives with improved stability?
- Methodology : X-ray structures (e.g., CCDC 897356) reveal planar triazine cores stabilized by π-π stacking and N-H···N hydrogen bonds. Methyl or methoxy substituents reduce torsional strain, enhancing thermal stability (TGA decomposition >250°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
